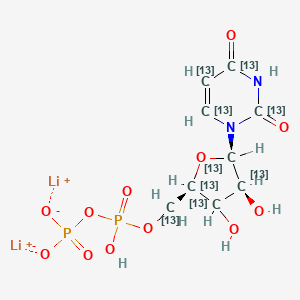
Uridine 5'-diphosphate-13C9 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-diphosphate-13C9 (dilithium) is a compound where the uridine 5’-diphosphate molecule is labeled with carbon-13 isotopes. This labeling is significant for various scientific research applications, particularly in the fields of biochemistry and pharmacology. Uridine 5’-diphosphate itself is a pyrimidine ribonucleotide that plays a crucial role in the metabolism of carbohydrates and the synthesis of glycogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into the uridine 5’-diphosphate molecule. This process typically starts with the synthesis of uridine labeled with carbon-13, followed by phosphorylation to produce uridine 5’-diphosphate-13C9. The final step involves the formation of the dilithium salt. The reaction conditions often require controlled environments to ensure the stability and purity of the labeled compound .
Industrial Production Methods
Industrial production of uridine 5’-diphosphate-13C9 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes the use of specialized reactors and purification systems to isolate the labeled compound. Quality control measures are implemented to verify the isotopic labeling and the chemical purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-diphosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uridine 5’-diphosphate-13C9 (dilithium) can produce uridine 5’-diphosphate-13C9 (dilithium) oxide, while reduction can yield uridine 5’-diphosphate-13C9 (dilithium) hydride .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of uridine in biochemical pathways.
Biology: Employed in studies of nucleic acid metabolism and the role of uridine in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of uridine 5’-diphosphate-13C9 (dilithium) involves its role as a substrate for various enzymes involved in nucleotide metabolism. It acts as an agonist for the P2Y6 receptor, with an EC50 of 0.013 μM for the human P2Y6 receptor. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular functions, including glycogen synthesis and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-diphosphate: The non-labeled version of the compound.
Uridine 5’-diphosphate-15N2 (dilithium): Labeled with nitrogen-15 isotopes.
Uridine 5’-monophosphate-13C9 (dilithium): A monophosphate version labeled with carbon-13 isotopes.
Uniqueness
Uridine 5’-diphosphate-13C9 (dilithium) is unique due to its specific isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of uridine metabolism is crucial .
Eigenschaften
Molekularformel |
C9H12Li2N2O12P2 |
|---|---|
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
dilithium;[[(2R,4S,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI-Schlüssel |
JUXAWRZUJHDAOE-LXQKCEQWSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















